molecular formula C27H28N4O2S4 B2908161 5-[({[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}methyl)sulfanyl]-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 380338-18-1

5-[({[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}methyl)sulfanyl]-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2908161
CAS No.: 380338-18-1
M. Wt: 568.79
InChI Key: VTWKNVKADNVSFM-UHFFFAOYSA-N
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Description

This compound is a sulfur- and nitrogen-containing tricyclic structure with two prop-2-en-1-yl substituents and dual sulfanyl-methyl-sulfanyl linkages. Its complex architecture distinguishes it from simpler bicyclic or acyclic analogs. While direct pharmacological data for this compound are absent in the provided evidence, structurally related tricyclic sulfur-nitrogen systems (e.g., 5-(3-hydroxyphenyl)-8-thia-4,6-diazatricyclo derivatives) exhibit solubility in organic solvents like DMSO and chloroform, hinting at possible bioavailability for biomedical applications .

Properties

IUPAC Name

2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O2S4/c1-3-13-30-24(32)20-16-9-5-7-11-18(16)36-22(20)28-26(30)34-15-35-27-29-23-21(25(33)31(27)14-4-2)17-10-6-8-12-19(17)37-23/h3-4H,1-2,5-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWKNVKADNVSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCSC3=NC4=C(C5=C(S4)CCCC5)C(=O)N3CC=C)SC6=C2CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The key steps may include:

    Formation of the benzothiolo pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the prop-2-enyl groups: This step may involve alkylation reactions using prop-2-enyl halides.

    Formation of the sulfanylmethylsulfanyl linkage: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The prop-2-enyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the prop-2-enyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Benzothiolo pyrimidines have been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(4-Oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is likely to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects could be mediated through the modulation of signaling pathways, inhibition of enzyme activity, or binding to receptor sites.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The target compound’s uniqueness lies in its dual prop-2-en-1-yl substituents and sulfanyl-methyl-sulfanyl bridges. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituents Solubility Profile Key Functional Groups
Target Compound C₂₅H₂₄N₄O₂S₄ 564.78* 2× prop-2-en-1-yl, sulfanyl Likely similar to : DMSO, chloroform Thia-diazatricyclo, enone
5-(3-Hydroxyphenyl)-8-thia-4,6-diazatricyclo C₁₆H₁₄N₂O₂S 298.35 3-hydroxyphenyl Soluble in DMSO, chloroform Hydroxyphenyl, enone
3-((((2R,3R,4R,5R)-2-... C₄₈H₆₃N₃O₆SSi 850.25 Terpenyl-thio, silyl-protected Not specified Nucleoside analog, thioether

*Calculated based on formula.

Key Observations :

  • The target compound’s higher molecular weight and sulfur content (4× S vs. 1× S in ) may enhance hydrophobic interactions and metal-binding capacity.
Spectroscopic and Electronic Properties
  • NMR Shifts : Substituents significantly alter proton environments. For example, the H3' proton in ADP-ribose analogs shifts from 7.3 ppm to 7.5 ppm upon acetate substitution . Similarly, the target compound’s sulfanyl-methyl-sulfanyl bridges and prop-2-en-1-yl groups would induce distinct ¹H/¹³C NMR shifts compared to simpler analogs.
  • Electronic Effects: The diazatricyclo core with sulfur atoms likely creates electron-deficient regions, contrasting with oxygen-rich systems (e.g., terpenoid-thio derivatives in ). This could enhance redox activity or binding to electrophilic targets.

Pharmacological and Industrial Potential

Bioactivity Insights

While direct data are unavailable, Populus bud compounds with anti-inflammatory and antibacterial properties (e.g., phenylpropenoids) suggest that sulfur-nitrogen tricyclics might synergize with such moieties . The target compound’s sulfanyl groups could mimic disulfide bonds in bioactive peptides, enabling enzyme inhibition or redox modulation.

Environmental and Stability Considerations
  • Solubility : Like , the compound’s partial solubility in DMSO supports formulation for in vitro studies but may limit aqueous bioavailability.
  • Degradation : Prop-2-en-1-yl groups are prone to oxidation, necessitating stability studies under varying pH and light conditions.

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